molecular formula C14H16ClNO3S2 B2818173 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide CAS No. 2034299-65-3

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide

Cat. No.: B2818173
CAS No.: 2034299-65-3
M. Wt: 345.86
InChI Key: UQBIBGOTNHJPKN-UHFFFAOYSA-N
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Description

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClNO3S2 and its molecular weight is 345.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research in this area involves the synthesis of novel sulfonamide compounds and their subsequent structural characterization. For example, studies have focused on developing new methods for synthesizing sulfonamide derivatives with potential biological activities, including antibacterial, antifungal, and anticancer properties. Structural characterization often involves various spectroscopic and analytical techniques to elucidate the compounds' molecular structures.

Biological Activities

Sulfonamide derivatives have been extensively studied for their diverse biological activities. This includes their potential as antitumor agents, where they are evaluated for their ability to interact with DNA, induce cell death in cancer cells, and exhibit antiproliferative activities against various tumor cell lines. For instance, mixed-ligand copper(II)-sulfonamide complexes have been examined for their DNA binding, cleavage, genotoxicity, and anticancer activity, showcasing the role of the sulfonamide derivative in influencing these interactions and activities (González-Álvarez et al., 2013).

Antiviral and Antimicrobial Applications

Some sulfonamide derivatives have been synthesized and tested for their potential anti-HIV activity, showcasing the structure-activity relationships that contribute to their efficacy as antiviral agents. For example, a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives were synthesized and evaluated for their in vitro anti-HIV-1 activity, highlighting the potential of specific sulfonamide derivatives in antiviral therapy (Brzozowski & Sa̧czewski, 2007).

Properties

IUPAC Name

3-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-10-12(15)3-2-4-14(10)21(18,19)16-7-5-13(17)11-6-8-20-9-11/h2-4,6,8-9,13,16-17H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBIBGOTNHJPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.